6-Chloro-7-ethyl-7H-purin-8(9H)-one
Overview
Description
6-Chloro-7-ethyl-7H-purin-8(9H)-one, also known as clofarabine, is a purine nucleoside analog that has been used in the treatment of various cancers. It was approved by the FDA in 2004 for the treatment of relapsed or refractory acute lymphoblastic leukemia (ALL) in children. Since then, it has also been used in the treatment of other hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).
Mechanism of Action
Clofarabine is a prodrug that is converted into its active triphosphate form within cells. The active metabolite inhibits DNA synthesis and repair by incorporation into the DNA strand, leading to cell cycle arrest and apoptosis. It also inhibits ribonucleotide reductase, an enzyme involved in DNA synthesis, and activates caspase-3, a protein that plays a key role in apoptosis.
Biochemical and Physiological Effects:
Clofarabine has been shown to have a number of biochemical and physiological effects. In addition to its effects on DNA synthesis and repair, it has been shown to induce oxidative stress and activate the p53 tumor suppressor pathway. It also inhibits NF-κB, a transcription factor involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
Clofarabine has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for investigating DNA synthesis and repair pathways. It is also relatively stable and can be stored for long periods of time. However, it has some limitations, including its narrow therapeutic window and potential for toxicity.
Future Directions
There are several future directions for the study of 6-Chloro-7-ethyl-7H-purin-8(9H)-one. One area of research is the development of new analogs with improved efficacy and reduced toxicity. Another area is the investigation of combination therapies, particularly with other DNA-damaging agents. Finally, the use of 6-Chloro-7-ethyl-7H-purin-8(9H)-one in targeted drug delivery systems, such as nanoparticles, is an area of active research.
Conclusion:
Clofarabine is a well-studied purine nucleoside analog that has shown promise in the treatment of various hematological malignancies. Its mechanism of action involves inhibition of DNA synthesis and repair, leading to cell cycle arrest and apoptosis. While it has some limitations, it remains a useful tool for investigating DNA synthesis and repair pathways. There are several future directions for the study of 6-Chloro-7-ethyl-7H-purin-8(9H)-one, including the development of new analogs and investigation of combination therapies.
Scientific Research Applications
Clofarabine has been extensively studied in preclinical and clinical trials for the treatment of various hematological malignancies. In addition to ALL, it has been used in the treatment of AML, MDS, and chronic lymphocytic leukemia (CLL). It has also been investigated as a potential treatment for solid tumors such as neuroblastoma and non-small cell lung cancer.
properties
IUPAC Name |
6-chloro-7-ethyl-9H-purin-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-2-12-4-5(8)9-3-10-6(4)11-7(12)13/h3H,2H2,1H3,(H,9,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMGLNYKCUEHNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(NC1=O)N=CN=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261636 | |
Record name | 6-Chloro-7-ethyl-7,9-dihydro-8H-purin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-ethyl-7H-purin-8(9H)-one | |
CAS RN |
885500-44-7 | |
Record name | 6-Chloro-7-ethyl-7,9-dihydro-8H-purin-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885500-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-7-ethyl-7,9-dihydro-8H-purin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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